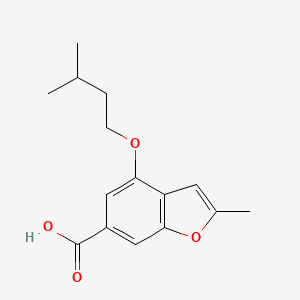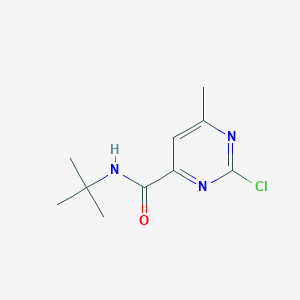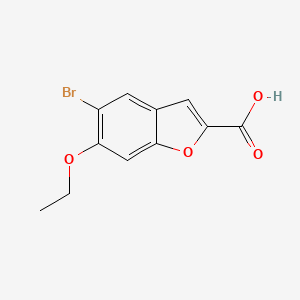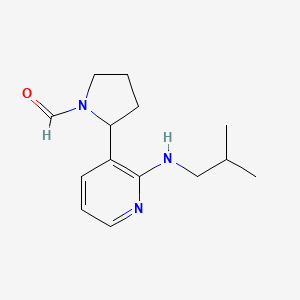
1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine is an organic compound that belongs to the class of tetrahydropyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of a corresponding pyridine derivative using hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with catalysts like Pd/C or PtO2.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic uses due to its structural similarity to bioactive compounds.
Industry: Used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,6-Tetrahydro-4-phenyl-1-(phenylmethyl)pyridine
- 1,2,3,6-Tetrahydro-4-(4-chlorophenyl)-1-(phenylmethyl)pyridine
Uniqueness
1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C19H21N |
|---|---|
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
1-benzyl-4-(4-methylphenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C19H21N/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)15-17-5-3-2-4-6-17/h2-11H,12-15H2,1H3 |
Clave InChI |
QFBFAIOZZKORIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11812449.png)







